molecular formula C10H12O4 B2759312 (2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 2365398-47-4

(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B2759312
CAS RN: 2365398-47-4
M. Wt: 196.202
InChI Key: JYZKYCYHXBQTCY-DWYQZRHDSA-N
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Description

“(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the linear formula C8H10O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is sold as-is, and the buyer assumes responsibility for confirming the product’s identity and/or purity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, metathesis reactions have been used to prepare a range of transition metal complexes of either racemic or resolved forms of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .


Molecular Structure Analysis

The molecular weight of “(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is 138.168 . The X-ray crystal structure of a related compound, [Cu2{(±)-endo-μ-O2CC7H9}4(CH3OH)2]·2CH3OH, shows the two copper(II) ions bridged by two (+)-endo-bicyclo[2.2.1]hept-5-ene-2-carboxylate anions and two (−)-endo-bicyclo[2.2.1]hept-5-ene-2-carboxylate anions .

Scientific Research Applications

1. Polymer Synthesis and Characterization

(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is utilized in the synthesis of alicyclic polymers, particularly as photoresist materials for 193 nm lithography. These polymers, synthesized through various techniques like free radical and Pd(II)-catalyzed addition, exhibit solubility in common organic solvents and have a wide range of glass transition temperatures (Okoroanyanwu et al., 1998).

2. Determination of Absolute Configuration

This compound plays a role in stereochemical studies, particularly in the gas chromatographic determination of the absolute configuration of secondary alcohols and ketones with a 7-carboxybicyclo[2.2.1]heptane skeleton. It is used in preparing diastereomeric derivatives for chromatographic enantiomer separation (Yamazaki & Maeda, 1986).

3. Addition Polymerization Catalysts

(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a key monomer in Pd(II)-catalyzed homo- and copolymerizations, leading to the synthesis of cycloaliphatic polyolefins with functional groups. This application demonstrates its value in creating polymers with specific chemical properties (Mathew et al., 1996).

4. Synthesis of Alkaloid-Type Frameworks

It is used in the synthesis of N-allyl endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, which is then employed in multi-component reactions to produce natural product-like compounds. This demonstrates its utility in complex organic synthesis and the creation of alkaloid-type frameworks (Sonaglia et al., 2012).

5. Graft Copolymer Synthesis

The compound is used in graft copolymer synthesis via ring-opening olefin metathesis polymerization, showcasing its use in creating polymers with specific architectures and functionalities (Grutke et al., 1994).

6. Asymmetric Hydroxylation

Microorganisms such as Bacillus and Aspergillus species use this compound for asymmetric hydroxylation, producing chiral products that are intermediates for natural prostaglandins and other compounds (Yamazaki & Maeda, 1985).

7. Synthesis of Cyclopentanoids

The compound is involved in the synthesis of cyclopentanoids from phenol, showing its role in producing chiral prostanoid intermediates, which are valuable in medicinal chemistry (Gill & Rickards, 1981).

8. Enzymatic Synthesis of Carba-Sugars

It is used in enzymatic synthesis processes, particularly in the preparation of carba-sugars, demonstrating the versatility of this compound in biocatalytic applications (Tran & Crout, 1998).

Safety And Hazards

Sigma-Aldrich provides “(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” as part of a collection of rare and unique chemicals. The company does not provide any specific safety or hazard information for this product .

properties

IUPAC Name

(2R,3R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5?,6?,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZKYCYHXBQTCY-DWYQZRHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](C2CC1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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